Product packaging for Lewis x Trisaccharide(Cat. No.:CAS No. 71208-06-5)

Lewis x Trisaccharide

Cat. No.: B013629
CAS No.: 71208-06-5
M. Wt: 529.5 g/mol
InChI Key: ZAFUNKXZZPSTLA-MBKDEEHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lewis x Trisaccharide (Galβ1-4[Fucα1-3]GlcNAc), also known as CD15 or SSEA-1, is a crucial fucosylated oligosaccharide involved in a wide array of cell-cell recognition and adhesion processes. This epitope is a key ligand for selectin family proteins, particularly E-Selectin and P-Selectin, mediating the initial rolling and tethering of leukocytes on the vascular endothelium during inflammatory responses. Its expression is highly significant in immunological and developmental biology research, serving as a stage-specific embryonic antigen (SSEA-1). Furthermore, Lewis x is a prominent cancer biomarker, with its aberrant expression strongly associated with metastasis, tumor progression, and poor prognosis in various carcinomas, including breast, colon, and lung cancers. In research applications, this high-purity trisaccharide is indispensable for studying cell adhesion mechanisms, carbohydrate-protein interactions, and immune cell trafficking. It is also extensively used as a critical standard in glycan array fabrication, ELISA-based binding assays, and as a starting material or hapten for the development of diagnostic tools and carbohydrate-based vaccines. Our product provides researchers with a well-defined and structurally characterized compound to advance investigations in glycobiology, immunology, and oncology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H35NO15 B013629 Lewis x Trisaccharide CAS No. 71208-06-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2R,3R,4R,5R)-5,6-dihydroxy-1-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO15/c1-6-11(27)13(29)15(31)19(33-6)35-17(8(3-22)21-7(2)25)18(9(26)4-23)36-20-16(32)14(30)12(28)10(5-24)34-20/h3,6,8-20,23-24,26-32H,4-5H2,1-2H3,(H,21,25)/t6-,8-,9+,10+,11+,12-,13+,14-,15-,16+,17+,18+,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFUNKXZZPSTLA-MBKDEEHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80991523
Record name Lewis X trisaccharide
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Molecular Weight

529.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lewis X trisaccharide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006568
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

71208-06-5
Record name Lewis X
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URL https://commonchemistry.cas.org/detail?cas_rn=71208-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fucosyl-N-acetylactosamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lewis X trisaccharide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80991523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lewis X trisaccharide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006568
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Structural Analysis and Conformational Dynamics of Lewis X Trisaccharide

Constituent Monosaccharides and Glycosidic Linkages within the Lewis x Trisaccharide Epitope

The this compound is an oligosaccharide composed of three distinct monosaccharide units. wikipedia.org These units are linked by specific glycosidic bonds, which are covalent bonds formed between the anomeric carbon of one monosaccharide and a hydroxyl group of another. khanacademy.org The constituent monosaccharides and their linkages in the Lewis x epitope are as follows:

β-D-galactose (Gal): This monosaccharide is linked to the N-acetylglucosamine unit.

α-L-fucose (Fuc): This deoxy sugar is also linked to the N-acetylglucosamine unit.

N-acetyl-D-glucosamine (GlcNAc): This is the central monosaccharide to which both galactose and fucose are attached. researchgate.net

The precise connectivity is defined by two glycosidic linkages:

A β(1→4) glycosidic linkage connects the anomeric carbon (C1) of D-galactose to the hydroxyl group at the C4 position of N-acetylglucosamine. researchgate.netnih.gov

An α(1→3) glycosidic linkage connects the anomeric carbon (C1) of L-fucose to the hydroxyl group at the C3 position of N-acetylglucosamine. researchgate.netnih.gov

The resulting structure is formally named β-D-Gal-(1→4)-[α-L-Fuc-(1→3)]-D-GlcNAc. semanticscholar.org This branched structure is a key feature of the Lewis x antigen. amerigoscientific.com

Intrinsic Conformational Preferences and Flexibility of this compound

The biological activity of the this compound is intimately linked to its three-dimensional shape and flexibility. Its conformation is influenced by a variety of factors, including the surrounding environment and intramolecular interactions.

Computational and experimental studies have revealed that the this compound exhibits different conformational preferences depending on its environment.

Gas Phase: In the absence of solvent, the conformation of Lewis x is primarily dictated by intramolecular hydrogen bonds. bme.hu Ab initio studies have identified a global minimum energy structure in the gas phase that is distinct from the conformations observed in solution or when bound to proteins. researchgate.net This suggests that the intrinsic, unperturbed conformation of Lewis x is different from its biologically active forms. researchgate.net

Solution: In aqueous solution, the conformation of Lewis x is more rigid and compact. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations have shown that the trisaccharide adopts a folded conformation where the fucose and galactose rings are stacked. nih.govumbc.edu This solution-state conformation is stabilized by hydrophobic interactions and a nonconventional C-H···O hydrogen bond. nih.gov Water molecules play a crucial role in stabilizing this biologically relevant conformation. researchgate.net

The following table summarizes the key conformational differences in different environments:

EnvironmentKey Conformational FeaturesPrimary Stabilizing Forces
Gas Phase Extended, non-stackedIntramolecular hydrogen bonds
Solution Compact, folded, stacked fucose and galactoseHydrophobic interactions, C-H···O hydrogen bond, solvent interactions
Protein-bound Rigid, stackedInteractions with protein binding site

Intramolecular interactions are critical in defining the conformational landscape of the this compound.

Hydrogen Bonds: In the gas phase, a network of intramolecular hydrogen bonds significantly stabilizes the lowest-energy conformers. bme.hu The orientations of the hydroxyl groups are optimized to form these bonds. bme.hu In solution, while some intramolecular hydrogen bonds may persist, interactions with water molecules become more dominant. researchgate.net

Nonconventional C-H···O Hydrogen Bond: A significant stabilizing factor in the solution conformation of Lewis x is a nonconventional C-H···O hydrogen bond between H-C(5) of L-fucose and O(5) of D-galactose. nih.gov Quantum mechanical calculations have indicated that this interaction contributes substantially to the conformational rigidity of the Lewis x core. nih.gov However, some recent studies have questioned the strength and persistence of this bond in aqueous solution. nih.gov

Hydrophobic Interactions: The stacking of the fucose and galactose residues in solution is driven by hydrophobic interactions between the less polar faces of these sugar rings. nih.gov

The two key glycosidic linkages in Lewis x have the following dihedral angles:

Gal-β(1→4)-GlcNAc linkage: The φ and ψ angles for this linkage determine the orientation of the galactose residue relative to the N-acetylglucosamine.

Fuc-α(1→3)-GlcNAc linkage: The φ and ψ angles for this linkage control the positioning of the fucose residue.

Studies have shown that the this compound has a relatively rigid structure with a limited range of allowed glycosidic dihedral angles. nih.gov The table below presents representative values for these angles in a low-energy solution conformation.

Glycosidic LinkageDihedral AngleTypical Value (degrees)
Gal-β(1→4)-GlcNAcφ (O5-C1-O4-C4)~50
ψ (C1-O4-C4-C3)~10
Fuc-α(1→3)-GlcNAcφ (O5-C1-O3-C3)~58
ψ (C1-O3-C3-C2)~-18

Note: These values are approximate and can vary slightly depending on the specific study and methodology.

The restricted rotation around these bonds is a consequence of steric hindrance and the stabilizing interactions discussed previously, leading to a well-defined three-dimensional structure in solution.

Conformational Adaptation of this compound Upon Biomolecular Interaction

The interaction of Lewis x with proteins, such as selectins, is a dynamic process that can involve conformational changes in both the ligand and the receptor.

The binding of Lewis x to its protein receptors often follows an "induced fit" model. britannica.com In this model, the initial interaction between the ligand and the protein induces a conformational change in one or both molecules to achieve a more stable, high-affinity binding state. researchgate.net

NMR studies of the related sialyl Lewis x tetrasaccharide binding to E-selectin have provided direct evidence for a conformational change upon binding. nih.gov This change was primarily localized to the glycosidic linkage between the sialic acid and galactose residues. nih.gov While this is a slightly different molecule, it suggests that the core Lewis x structure can also adapt its conformation upon binding. The protein-bound state of Lewis x is typically a rigid, stacked conformation, similar to the predominant conformation in solution, but further stabilized by specific interactions within the protein's binding pocket. researchgate.net

The ability of the this compound to adopt a specific, low-energy conformation in solution that is close to its bound conformation is thought to be a key factor in its recognition by lectins and other carbohydrate-binding proteins. nih.gov This pre-organization reduces the entropic penalty of binding.

Influence of Water and Solvation Shells on this compound Conformation and Biological Function

The conformation of the Lewis x (Lex) trisaccharide, a crucial carbohydrate antigen involved in various biological recognition processes, is significantly influenced by its aqueous environment. In solution, Lex predominantly adopts a rigid, folded conformation characterized by stacking between the fucose and galactose rings. umbc.eduresearchgate.net This compact structure is stabilized by a network of intramolecular hydrogen bonds and hydrophobic interactions. However, the surrounding water molecules and the formation of solvation shells play a critical role in maintaining this biologically active conformation. researchgate.net

Water molecules are not merely a passive solvent but actively participate in shaping the conformational landscape of Lex. They form hydrogen bonds with the hydroxyl groups of the trisaccharide, influencing the orientation of the sugar rings and the glycosidic linkages. researchgate.net Molecular dynamics simulations have revealed that the hydroxyl groups of Lex that are not involved in intramolecular hydrogen bonds readily interact with solvent molecules. researchgate.net This solvation shell helps to stabilize the folded conformation that is essential for its recognition by various proteins, such as selectins, which are key mediators in the inflammatory response. umbc.edu

Advanced Methodologies for this compound Conformational Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of oligosaccharides like Lewis x in solution. nih.govnih.gov It provides detailed information on the conformation of the glycosidic linkages, the relative orientation of the sugar rings, and the interactions with binding partners.

Nuclear Overhauser Effect (NOE) spectroscopy is a cornerstone of conformational analysis for oligosaccharides. wikipedia.org The NOE effect is the transfer of nuclear spin polarization between nuclei that are close in space, and its magnitude is inversely proportional to the sixth power of the distance between them. By measuring NOEs between protons on different sugar residues, it is possible to derive distance restraints that define the three-dimensional structure of the molecule. researchgate.netnih.gov For Lex, NOE data has been instrumental in demonstrating its relatively rigid structure in solution, with a specific set of glycosidic dihedral angles being favored. nih.gov Simulated NOE spectra based on molecular models can be compared with experimental data to validate and refine the proposed conformations. nih.gov

Residual Dipolar Couplings (RDCs) provide long-range structural information that is complementary to the short-range distance information from NOEs. nih.gov RDCs arise from the partial alignment of molecules in a magnetic field, which can be induced by using alignment media such as liquid crystals. nih.govsu.se The magnitude of an RDC depends on the orientation of the internuclear vector relative to the magnetic field. nih.govfrontiersin.org By measuring RDCs for various C-H bonds within the Lex trisaccharide, it is possible to obtain information about the relative orientation of the different sugar rings. umbc.edunih.gov This has been crucial in confirming the compact, folded conformation of Lex and has provided a more accurate and detailed structural model than what can be achieved with NOE data alone. nih.gov

Saturation Transfer Difference (STD) NMR and Transfer NOE (trNOESY) are powerful NMR techniques for studying the binding of ligands to their protein receptors. nih.govglycopedia.euspringernature.compurdue.edu In STD NMR, the protein is selectively saturated with radiofrequency irradiation. This saturation is transferred to the bound ligand through spin diffusion. glycopedia.euspringernature.com By comparing the spectra with and without protein saturation, the protons of the ligand that are in close contact with the protein can be identified, thus mapping the binding epitope. nih.govglycopedia.euspringernature.com

Transfer NOE (trNOESY) experiments are used to determine the conformation of a ligand when it is bound to a protein. glycopedia.eunih.govnih.gov In the bound state, the small ligand effectively tumbles at the slower rate of the large protein, leading to negative NOEs. nih.gov These transferred NOEs can be used to determine the conformation of Lex when it is in complex with a lectin or another binding partner. nih.gov

NMR Technique Information Obtained Application to this compound
NOE Spectroscopy Short-range internuclear distances (up to ~5 Å)Determination of glycosidic torsion angles and the folded conformation. researchgate.netnih.gov
RDC Analysis Long-range orientational constraints of bond vectorsRefinement of the solution structure and confirmation of the compact fold. umbc.edunih.gov
STD NMR Mapping of the ligand binding epitopeIdentification of the Lex protons in direct contact with its protein receptor. nih.gov
trNOESY Conformation of the ligand in the bound stateElucidation of the bioactive conformation of Lex when complexed with a protein. nih.gov

X-ray crystallography provides a static, high-resolution picture of molecules in their crystalline state. nih.govnih.gov For the this compound, crystallographic studies have been invaluable for understanding its interactions with various binding partners at an atomic level. researchgate.net These studies typically involve co-crystallizing Lex with a protein, such as a lectin, and then determining the structure of the complex.

The crystal structures of Lex in complex with different lectins have revealed a variety of binding modes and induced conformational changes. nih.govresearchgate.net For instance, the crystal structure of Lex bound to the Ralstonia solanacearum lectin showed that the trisaccharide can adopt a rare "open" conformation, which is different from its predominant "closed" conformation in solution. researchgate.net This highlights the conformational adaptability of Lex upon binding to different receptors.

X-ray crystallography also provides precise details about the hydrogen bonding network, van der Waals interactions, and the role of water molecules in mediating the binding between Lex and its protein partner. nih.gov For example, the crystal structure of the DC-SIGN carbohydrate recognition domain (CRD) in complex with Lex shows the fucose residue coordinating with a calcium ion in the binding site. nih.gov Such detailed structural information is crucial for understanding the molecular basis of Lex recognition and for the design of inhibitors that could block these interactions in disease processes.

Binding Partner PDB ID Key Findings
DC-SIGN CRD1SL5Fucose residue of Lex binds to a Ca2+ ion in the binding pocket. nih.gov
Ralstonia solanacearum lectinNot specifiedLex can adopt an "open" conformation upon binding. researchgate.net

Computational Approaches to this compound Conformation

Computational chemistry provides powerful tools to investigate the conformational landscape and dynamics of the Lewis x (Lex) trisaccharide at an atomic level of detail. These methods complement experimental techniques by offering insights into the transient structures and energetic properties that govern the molecule's behavior and its interactions with biological partners. Key computational strategies include molecular mechanics (MM) and molecular dynamics (MD) simulations, ab initio quantum chemical calculations, and molecular docking.

Molecular mechanics and molecular dynamics simulations are cornerstones of computational glycoscience, enabling the exploration of the conformational space of oligosaccharides in various environments. These methods rely on empirical force fields to calculate the potential energy of the system.

For the this compound, MD simulations have been extensively performed using the AMBER (Assisted Model Building with Energy Refinement) software package, often in conjunction with carbohydrate-specific force fields like GLYCAM06. nih.gov A typical simulation involves placing the Lex trisaccharide in an explicit water model to mimic physiological conditions, followed by an energy minimization step and a prolonged simulation at a constant temperature (e.g., 300 K) for several nanoseconds. nih.govnih.gov

These simulations reveal the dynamic behavior of the trisaccharide, showing that each monosaccharide unit generally maintains the stable 4C1 chair conformation. nih.gov The primary flexibility arises from rotations around the glycosidic linkages: the Gal(β1→4)GlcNAc linkage and the Fuc(α1→3)GlcNAc linkage. By tracking the torsion angles (φ, ψ) of these linkages over time, researchers can generate conformational energy maps that identify low-energy, stable conformations. nih.govnih.gov

For the Lex trisaccharide, simulations have identified the most energetically favorable structures, which are crucial for understanding its pre-organized state for receptor binding. nih.gov The stability of the system during the simulation is often assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions over time relative to the initial or lowest-energy conformation. nih.gov

In addition to MD, Monte Carlo (MC) simulations have been used to generate a multitude of model structures for Lex. kiesslinglab.comsemanticscholar.org This approach involves random changes to the molecule's coordinates, with the new conformations being accepted or rejected based on their energy. This method is particularly useful for broadly sampling the conformational space to find low-energy models that can then be compared with experimental data, such as NMR-derived residual dipolar couplings, to validate the predicted structure. kiesslinglab.comsemanticscholar.org Both MD and MC studies consistently point towards a compact, relatively rigid, folded conformation for the Lex trisaccharide, characterized by a specific stacking interaction between the fucose and galactose residues. kiesslinglab.comsemanticscholar.org

Key Parameters in MD Simulations of this compound
ParameterTypical Value / MethodReference
Simulation PackageAMBER10 nih.govnih.gov
Force FieldGLYCAM06 nih.govnih.gov
Solvent ModelExplicit Water Box nih.gov
Temperature300 K nih.gov
Simulation Time10 nanoseconds nih.gov
Analysis MethodsTorsion Angle Analysis (φ/ψ), RMSD, Conformational Energy Maps nih.govnih.gov

To obtain a more fundamental understanding of the conformational energies of the this compound, researchers employ ab initio quantum chemical calculations. Unlike MM methods that use pre-parameterized force fields, ab initio calculations solve the Schrödinger equation to determine the electronic structure and energy of a molecule from first principles.

A significant ab initio conformational study on Lex was performed at the Hartree-Fock (HF) level of theory with the 6-31G(d) basis set (HF/6-31G(d)). researchgate.netnih.gov Such studies are typically conducted on the molecule in the gas phase to isolate the intrinsic energetic preferences, free from environmental perturbations. researchgate.netnih.govnih.gov The process often begins with a broader conformational search using a less computationally expensive method like MM2* to identify a set of low-energy rotamers. researchgate.netnih.gov These selected conformers are then subjected to full geometry optimization and energy calculation using the high-level ab initio method. researchgate.netnih.gov

These quantum chemical calculations have revealed crucial details about the stabilizing factors within the Lex structure. A key finding is the significant role of intramolecular hydrogen bonding. researchgate.netnih.gov For instance, the most stable gas-phase structure predicted by HF/6-31G(d) features an extensive, ordered chain of seven hydrogen bonds, which is a level of detail not always captured accurately by classical force fields. researchgate.net

Comparing ab initio results with those from MM methods highlights important differences. The energy differences between various conformers (rotamers) are often much larger in ab initio calculations. For Lex, the HF/6-31G(d) method predicted an energy range of 4.5 kcal/mol for the lowest-energy rotamers, whereas the MM2* method provided a much more compressed energy landscape of only 0.3-0.5 kcal/mol. researchgate.netnih.gov This suggests that ab initio methods provide a better differentiation between the energetic stabilities of various conformers. figshare.com The results from these high-level calculations can serve as benchmarks for refining and developing more accurate molecular mechanics force fields for carbohydrates. researchgate.netmdpi.com

Comparison of Conformational Energy Calculations for this compound
MethodEnvironmentKey FindingsReference
MM2*Gas Phase (Implicit)Compressed energy landscape (ΔE ≈ 0.3-0.5 kcal/mol); Disconnected hydrogen bond chains. researchgate.netnih.gov
HF/6-31G(d)Gas PhaseLarger energy differences (ΔE ≈ 4.5 kcal/mol); Predicts extensive, ordered intramolecular hydrogen bond networks. researchgate.netnih.gov

Molecular docking simulations are computational techniques used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., Lex) to another (the receptor, e.g., a protein). These simulations are vital for understanding the molecular basis of recognition between Lex and its various binding partners, such as selectins and other C-type lectins. nih.gov

The process involves positioning the Lex trisaccharide into the binding site of a receptor and evaluating the fit using a scoring function that estimates the binding free energy. The conformational flexibility of the glycan is a critical aspect of these simulations. While early methods often treated the ligand as rigid, more advanced algorithms, such as those available in the Rosetta software suite (e.g., GlycanDock), allow for flexibility in the glycosidic torsion angles during the docking process. nih.gov

A notable example of interaction prediction involves the structural analysis of the carbohydrate-recognition domain (CRD) of the mouse Scavenger Receptor C-type Lectin (SRCL) in complex with Lex. nih.gov This study revealed a novel binding mechanism where the galactose residue of the Lex trisaccharide interacts with the conserved Ca2+ site in the protein's CRD. nih.gov This is distinct from other lectins like selectins, where the fucose residue typically plays the primary role in coordinating with calcium. nih.gov The simulation and structural data showed that in addition to the primary galactose interaction, the fucose and N-acetylglucosamine residues form secondary interactions with adjacent sites on the CRD surface, explaining the high specificity of SRCL for the Lex glycan. nih.gov

Glycan grafting is a related technique where a known glycan structure, like Lex, is computationally attached to a protein scaffold to model a glycoprotein (B1211001). This allows for the simulation of how the glycan's presence and conformation might influence the protein's structure, dynamics, and interactions with other molecules. These predictive simulations are instrumental in generating hypotheses about the structural basis of Lex-mediated biological events, guiding further experimental validation.

Biosynthetic Pathways and Enzymological Regulation of Lewis X Trisaccharide Expression

Identification and Characterization of Key Glycosyltransferases

The synthesis of the Lex structure, chemically defined as Galβ1-4[Fucα1-3]GlcNAc, depends on the sequential action of several key enzymes. oup.comnih.gov These glycosyltransferases are responsible for building the underlying lactosamine chain and adding the terminal fucose residue that defines the Lex epitope.

The final and defining step in Lex biosynthesis is the addition of a fucose residue in an α1,3-linkage to the N-acetylglucosamine (GlcNAc) of a Type 2 lactosamine (Galβ1-4GlcNAc) precursor. nih.gov This reaction is catalyzed by a family of enzymes known as α1,3-fucosyltransferases (α1,3-FTs). nih.gov

In humans, this family includes several isoenzymes (FUT3, FUT4, FUT5, FUT6, FUT7, and FUT9). nih.gov Research has shown that specific members of this family have distinct substrate preferences. Notably, FUT9 and FUT4 are the most potent enzymes in synthesizing the Lex structure from an unsialylated Type 2 lactosamine acceptor. nih.govresearchgate.net FUT9, in particular, is considered the terminal enzyme for Lex biosynthesis in the nervous system, as its genetic knockout in mice leads to the near-complete disappearance of the epitope. oup.com Crystal structures of human FUT9 have revealed the specific determinants for substrate binding and the catalytic mechanism for generating the Lex antigen. nih.govresearchgate.net

Table 1: Key α1,3-Fucosyltransferases in Lewis x Synthesis
EnzymePrimary Function in Lex PathwaySubstrate PreferenceReference
FUT9Catalyzes the terminal α1,3-fucosylation of Type 2 LacNAc.High potency for unsialylated Type 2 lactosamine. oup.comnih.govnih.govresearchgate.net
FUT4Contributes to Lex synthesis.High potency for unsialylated Type 2 lactosamine. nih.gov

Before fucosylation can occur, the precursor disaccharide N-acetyllactosamine (LacNAc) must be formed. This involves the addition of a galactose (Gal) residue to a terminal N-acetylglucosamine (GlcNAc) residue. This reaction is catalyzed by β1,4-galactosyltransferases (β4GalTs). nih.gov

Studies in the developing mouse brain have identified β1,4-galactosyltransferase 2 (β4GalT2) as a major galactosyltransferase required for Lex epitope expression. oup.comnih.gov In β4GalT2 gene-deficient mice, the expression of the Lex epitope is markedly reduced, confirming the critical role of this specific enzyme in providing the necessary galactosylated substrate for the subsequent action of α1,3-fucosyltransferases like FUT9. nih.gov

The foundational glycan structures upon which the Lex epitope is built are assembled by N-acetylglucosaminyltransferases (GnTs). These enzymes are responsible for adding GlcNAc residues to the glycan chain, creating the acceptor sites for subsequent galactosylation and fucosylation. explorationpub.com

In the context of the nervous system, it has been shown that the Lex epitope is predominantly expressed on O-mannosylated glycans. nih.gov The synthesis of this specific scaffold is dependent on protein O-mannose β1,2-N-acetylglucosaminyltransferase 1 (POMGnT1). The knockout of this enzyme leads to the near-disappearance of the Lex epitope, indicating that the O-mannose glycan structure is the primary scaffold for presenting Lex in this tissue. nih.gov

Table 2: Precursor-Synthesizing Glycosyltransferases
EnzymeEnzyme ClassRole in Lex BiosynthesisReference
β4GalT2β1,4-GalactosyltransferaseAdds galactose to GlcNAc to form the LacNAc precursor. oup.comnih.gov
POMGnT1N-AcetylglucosaminyltransferaseAdds GlcNAc to O-mannose, creating the essential glycan scaffold in the nervous system. nih.gov

Genetic Regulation of Lewis x Trisaccharide Expression

The expression of Lex is subject to tight genetic regulation, primarily through the transcriptional control of the genes encoding the necessary glycosyltransferases. semanticscholar.orgnih.gov The differential expression of fucosyltransferase genes in various tissues and during different developmental stages dictates the specific patterns of Lex presentation. semanticscholar.org

For instance, the expression of fucosyltransferases can be induced by pro-inflammatory cytokines. nih.gov This upregulation of enzyme expression leads to an increased presentation of fucosylated structures like Lex and its sialylated counterpart, Sialyl Lewis x, on the cell surface, which has significant implications for cell-to-cell recognition in immune processes. nih.gov This demonstrates a direct link between extracellular signaling pathways, gene expression of glycosyltransferases, and the resulting glycan phenotype of the cell.

Post-Translational Modulations Affecting this compound Presentation

Beyond genetic control, the final presentation of the Lex epitope on the cell surface can be modified by the action of other enzymes that process the glycan chains after their initial synthesis.

Glycosidases are enzymes that cleave carbohydrate residues from glycoconjugates. Sialidases (or neuraminidases) are a specific class of glycosidases that remove terminal sialic acid residues. explorationpub.comexplorationpub.com While Lex itself is not sialylated, its expression can be indirectly affected by sialidase activity.

The precursor for Lex, the Type 2 LacNAc chain, can also be a substrate for sialyltransferases, leading to the formation of Sialyl Lewis x (sLex). There is often a dynamic balance on the cell surface between Lex and sLex. Sialidases can cleave the terminal sialic acid from sLex or its sialylated precursor. explorationpub.com This action can effectively convert a sLex-decorated structure into a Lex-decorated one, or it can remove a sialic acid cap from a LacNAc chain, potentially making it a more favorable substrate for Lex-synthesizing fucosyltransferases like FUT9. nih.gov Therefore, the activity of sialidases can modulate the cell surface landscape by altering the ratio of sialylated to non-sialylated Lewis antigens.

Scaffolding Glycan Structures for this compound Epitope Presentation

The Lewis x (Lex) trisaccharide, a crucial carbohydrate epitope, is presented on various glycoconjugates, including glycoproteins and glycolipids. The nature of the underlying glycan scaffold significantly influences the biological context and function of the Lex motif. This section details the presentation of the Lex trisaccharide on N-glycans, O-glycans, and glycolipids.

This compound on N-Glycans and O-Glycans (e.g., O-Mannose-linked Glycans on Phosphacan/RPTPβ)

The Lex epitope is a terminal modification found on both N-linked and O-linked glycans of various glycoproteins. The expression of Lex on these scaffolds is a highly regulated process, crucial for its role in cell-cell interactions, particularly in the nervous system.

N-glycans, which are attached to asparagine residues of proteins, can be decorated with the Lex antigen. For instance, glycoproteins such as tenascin-C and the L1 cell adhesion molecule (L1-CAM) have been identified as carriers of the Lex epitope on their N-glycan chains. oup.com The synthesis of Lex on N-glycans involves the sequential action of glycosyltransferases, with α1,3-fucosyltransferase 9 (Fut9) being a key enzyme responsible for adding the terminal fucose residue in the nervous system. oup.com Studies on Fut9 knockout mice have shown a significant reduction in Lex expression, highlighting the critical role of this enzyme. acs.org Furthermore, research has revealed the existence of hybrid-type N-glycans in the human brain that contain a bisecting N-acetylglucosamine (GlcNAc) elaborated into a Lex trisaccharide. acs.org

A particularly significant presentation of the Lex epitope in the developing brain occurs on O-mannose-linked glycans. oup.comnih.gov These glycans are attached to serine or threonine residues of proteins. The proteoglycan Phosphacan, also known as Receptor Protein Tyrosine Phosphatase β (RPTPβ), is a major carrier of Lex on O-mannose-linked glycans in the developing mouse brain. nih.govoup.com The biosynthesis of this structure is dependent on the enzyme Protein O-mannose β1,2-N-acetylglucosaminyltransferase 1 (POMGnT1), which is essential for the synthesis of the O-mannosylated glycan core. nih.govoup.com Knockout of the POMGnT1 gene leads to a near-complete disappearance of the Lex epitope on Phosphacan/RPTPβ. nih.gov Additionally, β1,4-galactosyltransferase 2 (β4GalT2) has been identified as a major galactosyltransferase required for the synthesis of the Lex epitope on this scaffold. nih.gov Mass spectrometry analysis has detailed the precise structure of the Lex epitope on O-mannosyl glycans of RPTPβ/phosphacan, confirming the Gal(β1–4)[Fuc(α1–3)]GlcNAc arrangement. nih.gov

The P-selectin glycoprotein (B1211001) ligand 1 (PSGL-1) is another example of a protein carrying the sialylated form of Lex (sLex) on a Core 2 O-glycan, which is crucial for leukocyte rolling and recruitment during inflammation. The synthesis of Lex on extended core 2 O-glycans involves the addition of a fucose residue to N-acetyllactosamine units by an α1,3 linkage. frontiersin.org

GlycoproteinGlycan TypeKey Biosynthetic EnzymesTissue/Cell Type
Phosphacan/RPTPβO-Mannose-linked glycanFut9, POMGnT1, β4GalT2Developing brain
Tenascin-CN-glycanFut9Nervous system
L1-CAMN-glycanFut9Nervous system
PSGL-1Core 2 O-glycan (sLex)FucosyltransferasesLeukocytes

This compound on Glycolipids and Glycosphingolipids

In addition to glycoproteins, the Lex trisaccharide is also a prominent terminal structure on glycolipids, particularly glycosphingolipids (GSLs). hmdb.ca These molecules consist of a carbohydrate portion linked to a lipid moiety (ceramide), anchoring them to the cell membrane. The expression of Lex on GSLs is associated with cellular differentiation and maturation processes.

Immunohistochemical studies have demonstrated the presence of Lex and its sialylated counterpart, sialyl-Lewis x (sLex), on neolacto-series glycosphingolipids in various tissues, including the lens. oup.com The expression of these Lex-containing GSLs is often enriched in differentiated cells, such as the inner cortical and nuclear fibers of the lens, and is less prominent in their precursor epithelial cells. oup.com This suggests a role for Lex-GSLs in the development and organization of lens fibers. oup.com

The core structure of these GSLs is typically a neolactotetraosylceramide (nLc4), which is Galβ1-4GlcNAcβ1–3Galβ1-4Glcβ1-1ceramide. oup.com The Lex epitope is formed by the addition of a fucose residue in an α1-3 linkage to the terminal N-acetylglucosamine of the neolacto-series core.

Research on developing rat brains has also identified the stage-specific expression of Lex-containing neutral glycosphingolipids. nih.gov Several transient Lex-series glycolipids were found to be expressed in the embryonic brain, with their levels decreasing after birth. nih.gov This temporal expression pattern further implicates Lex-GSLs in the dynamic processes of neural development. The synthesis of these structures involves the action of specific fucosyltransferases that recognize the glycolipid precursor as a substrate. nih.gov

Glycolipid TypeCore StructureBiological ContextTissue Examples
Neolacto-series GlycosphingolipidNeolactotetraosylceramide (nLc4)Cell differentiation and maturationLens (cortical and nuclear fibers)
Neutral GlycosphingolipidLewis X-seriesStage-specific expression during developmentDeveloping brain

Biological Functions and Mechanistic Roles of Lewis X Trisaccharide in Cellular Processes

Lewis x Trisaccharide in Cell Adhesion and Intercellular Recognition

The Lex epitope is a key player in mediating cell-to-cell interactions, a fundamental process for tissue development, immune surveillance, and inflammatory responses. Its functions are primarily executed through specific recognition by various cell surface receptors.

Ligand-Receptor Interactions with Selectin Family Proteins (E-, P-, L-Selectin)

The selectin family of adhesion molecules, comprising E-selectin (endothelial), P-selectin (platelet and endothelial), and L-selectin (leukocyte), are crucial for the initial tethering and rolling of leukocytes on the endothelial surface during inflammation. glycoforum.gr.jprupress.org While the sialylated form, sialyl Lewis x (sLex), is widely recognized as the primary ligand for selectins, Lex itself can also participate in these interactions, particularly with E-selectin. sigmaaldrich.comnih.govfrontiersin.orgbiomol.commdpi.comrsc.orgnih.gov

The interaction between Lex-presenting glycans on leukocytes and selectins on endothelial cells facilitates the capture of leukocytes from the bloodstream, initiating their migration to sites of inflammation. glycoforum.gr.jpnih.gov Both E- and P-selectin recognize sLex, and their functions in regulating leukocyte infiltration are similar. explorationpub.com L-selectin, on the other hand, shows a preference for sulfated versions of sLex, such as 6-sulfo-sLex, which is considered a key ligand for L-selectin-mediated recognition. glycoforum.gr.jpexplorationpub.comkiesslinglab.commdpi.com The binding affinity of these interactions is generally in the millimolar range, and the presence of fucose is a critical determinant for selectin binding. explorationpub.comkiesslinglab.com

Table 1: Lewis x and its Derivatives as Selectin Ligands

Selectin Primary Ligand(s) Key Structural Features for Recognition Biological Role
E-Selectin Sialyl Lewis x (sLex), Lewis x (Lex) Sialic acid and fucose residues. explorationpub.com Leukocyte rolling and adhesion to inflamed endothelium. glycoforum.gr.jpnih.gov
P-Selectin Sialyl Lewis x (sLex) Sialic acid and fucose residues, often on PSGL-1. glycoforum.gr.jpexplorationpub.com Leukocyte and platelet adhesion to activated endothelium. glycoforum.gr.jpmdpi.com
L-Selectin 6-sulfo-sialyl Lewis x Sulfation at the 6-position of GlcNAc, sialic acid, and fucose. glycoforum.gr.jpexplorationpub.comkiesslinglab.commdpi.com Lymphocyte homing to lymph nodes and leukocyte recruitment. glycoforum.gr.jpkiesslinglab.commdpi.com

Recognition by C-type Lectin Receptors (e.g., DC-SIGN, SRCL)

Beyond selectins, Lex is a prominent ligand for certain C-type lectin receptors (CLRs), which are crucial for pathogen recognition and immune regulation. Two notable examples are Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin (DC-SIGN) and Scavenger Receptor C-type Lectin (SRCL).

DC-SIGN: This receptor, highly expressed on dendritic cells (DCs), binds to Lex structures. frontiersin.orgglycopedia.eufrontiersin.org This interaction is important for mediating contact between DCs and other cells, such as T-cells and neutrophils, and plays a role in pathogen recognition. glycopedia.eumdpi.com While DC-SIGN can bind to high-mannose oligosaccharides, it shows a preference for the Lex trisaccharide over fucose alone. nih.gov The binding primarily involves the fucose residue of Lex interacting with the calcium-binding site of the DC-SIGN carbohydrate recognition domain (CRD). glycopedia.eunih.gov

SRCL: This endothelial receptor also exhibits high-affinity binding to glycans containing the Lex trisaccharide. nih.govnih.govbiorxiv.orgnih.govjmordoh.com.ar Interestingly, the mechanism of recognition by SRCL differs from that of DC-SIGN. SRCL's primary interaction is with the galactose moiety of Lex, rather than the fucose residue. nih.govnih.govrcsb.org This interaction suggests a role for SRCL in the clearance of specific desialylated glycoproteins and in mediating interactions between Lex-bearing cells and the vascular endothelium. nih.govnih.gov

Table 2: Lewis x Recognition by C-type Lectin Receptors

Receptor Primary Binding Moiety on Lewis x Cellular Location Key Function in Relation to Lewis x
DC-SIGN Fucose glycopedia.eunih.gov Dendritic Cells glycopedia.eufrontiersin.org Pathogen recognition, cell-cell adhesion (DC-T cell, DC-neutrophil). glycopedia.eumdpi.com
SRCL Galactose nih.govnih.govrcsb.org Endothelial Cells nih.govjmordoh.com.ar Clearance of glycoproteins, cell-endothelium interactions. nih.govnih.gov

Mechanisms of Carbohydrate-Carbohydrate Self-Recognition Involving this compound Epitopes

A fascinating aspect of carbohydrate biology is the phenomenon of carbohydrate-carbohydrate interactions (CCIs). The Lex determinant has been shown to be involved in homotypic self-recognition, where Lex epitopes on one cell surface bind to Lex epitopes on an opposing cell surface. nih.govrsc.orgnih.govmdpi.com This self-recognition is mediated by the presence of divalent cations like Ca2+ and is thought to be a crucial first step in some cell adhesion processes. nih.govrsc.org This mechanism has been implicated in processes such as murine embryogenesis. rsc.org Atomic force microscopy studies have directly measured the adhesion forces between individual Lex molecules, providing physical evidence for this self-recognition capability. nih.gov

Facilitation of Cell Migration and Trans-Epithelial Movement (e.g., Neutrophil Transepithelial Migration)

The expression of Lex on the surface of neutrophils is necessary for their migration across epithelial barriers, a process known as transepithelial migration (TEM). frontiersin.orgfrontiersin.orgnih.govnih.gov Antibody blockade of terminal Lex residues on the neutrophil surface has been shown to inhibit their chemotaxis and TEM. nih.govnih.gov Interestingly, the surface expression of Lex on neutrophils increases after they have undergone TEM. nih.gov This suggests that Lex plays a dynamic and crucial role in the final stages of neutrophil migration to sites of inflammation within tissues. nih.govnih.gov

Immunomodulatory Effects and Antigenic Properties of this compound

Lex and its derivatives are not merely structural components for adhesion but also possess significant immunomodulatory properties, influencing the direction and intensity of immune responses.

Modulation of T-Helper Cell Differentiation and Cytokine Profiles (e.g., TH1/TH2 Balance, IL-12p70 Suppression)

The Lex trisaccharide has been identified as a potent regulator of the T-helper (Th) cell response, often promoting a Th2-biased immunity. mdpi.commedchemexpress.comnih.gov Glycoproteins containing Lex can stimulate B cells to produce factors that down-regulate the Th1 immune response and up-regulate the Th2 response. medchemexpress.com

A key mechanism underlying this Th2 bias is the ability of Lex to suppress the production of interleukin-12p70 (IL-12p70) by antigen-presenting cells like dendritic cells. medchemexpress.comnih.govresearchgate.netnottingham.ac.uk IL-12p70 is a critical cytokine for driving Th1 differentiation. By inhibiting LPS-induced IL-12p70 production, Lex effectively shifts the immune response towards a Th2 phenotype, characterized by the production of cytokines like IL-4, IL-5, and IL-13. medchemexpress.comnih.gov This suppression of IL-12p70 is associated with a reduction in the nuclear concentration of the transcription factor NF-κB. medchemexpress.comnih.gov This immunomodulatory effect has been observed with Lex itself and its isomer, Ley, but not other isomers. nih.gov The addition of mannan, a known ligand for DC-SIGN, can abrogate the suppressive effect of Lex, suggesting a role for this receptor in mediating these immunomodulatory signals. nih.gov

Table 3: Immunomodulatory Effects of this compound

Immune Cell Type Effect of Lewis x Molecular Mechanism Outcome
Dendritic Cells (DCs) Suppression of IL-12p70 production. medchemexpress.comnih.gov Inhibition of NF-κB nuclear translocation. nih.gov Skewing of T-helper cell differentiation towards a Th2 phenotype. medchemexpress.comnih.gov
B-Cells Proliferation and production of Th2-promoting factors. medchemexpress.com Direct stimulation by Lex-containing glycoconjugates. medchemexpress.com Upregulation of the Th2 immune response. medchemexpress.com
T-Helper (Th) Cells Differentiation towards a Th2 phenotype. medchemexpress.comnih.gov Indirectly through the modulation of DC and B-cell function. medchemexpress.comnih.gov Enhanced Th2-mediated immunity (e.g., increased IgE and IgG1 production). nih.gov

Compound Names

Influence on B-Cell Activation, Proliferation, and Immunoglobulin Production (e.g., IgE, IgG1)

The Lewis x (Lex) trisaccharide, particularly when presented as a glycoconjugate, significantly influences B-cell activity, promoting proliferation and a distinct immunoglobulin isotype profile. Studies have shown that Lex-containing glycoconjugates stimulate B cells to proliferate. medchemexpress.com This activation leads to the production of factors that modulate the immune response, generally skewing it towards a T-helper 2 (TH2) phenotype. medchemexpress.comnih.gov

In murine models, the administration of Lex conjugated to bovine serum albumin (Lex-BSA) elicited higher levels of specific IgE and IgG1, but not IgG2a. nih.gov This selective increase in IgE and IgG1 production is a hallmark of a TH2-biased immune response. medchemexpress.comnih.gov This effect was observed in C3H mice and was associated with an increase in splenic TH2 cytokines. nih.gov Similarly, in BALB/c mice, sensitization with Lex-BSA or a mixture of Lex and ovalbumin resulted in significantly increased levels of specific IgE. nih.gov These findings underscore the potent role of Lex in driving the production of immunoglobulins associated with allergic and anti-helminthic responses. medchemexpress.comnih.gov

Experimental ModelLex FormulationObserved Effects on ImmunoglobulinsAssociated Cytokine Response
C3H MiceLex-BSAIncreased specific IgE and IgG1; no change in IgG2aIncreased splenic TH2 cytokines
BALB/c MiceLex-BSA or Lex + OvalbuminIncreased specific IgE and IgG2aReduced serum IL-12p70
IL-12-deficient BALB/c MiceLex + OvalbuminAttenuated increase in specific IgE and IgG2a-

Interaction with Components of the Immune System (e.g., Dendritic Cells, NF-κB Pathway)

The immunomodulatory effects of Lewis x are largely mediated through its interaction with key components of the innate immune system, particularly dendritic cells (DCs). Lex and its isomer, Ley, have been shown to inhibit the production of lipopolysaccharide (LPS)-induced interleukin-12 (B1171171) (IL-12) p70 in bone marrow-derived dendritic cells. nih.gov IL-12 is a crucial cytokine for promoting T-helper 1 (TH1) responses; therefore, its suppression by Lex contributes to the observed TH2 bias. medchemexpress.comnih.gov

This suppression of IL-12 production is linked to a significant reduction in the nuclear concentration of NF-κB, a key transcription factor for proinflammatory gene expression. medchemexpress.comnih.gov By decreasing nuclear NF-κB in DCs, Lex effectively dampens the TH1-polarizing signals. medchemexpress.comnih.gov The interaction of Lex with DCs appears to involve specific receptors, as the addition of mannan, a ligand for DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin), can abrogate the suppressive effect of Lex trisaccharides. nih.gov Furthermore, neoglycoconjugates of lacto-N-fucopentaose III (LNFPIII), which contains the Lex trisaccharide, activate DCs via Toll-like receptor 4 (TLR4) and CD14, leading to the activation of the NF-κB pathway in a manner that promotes anti-inflammatory responses. plos.orgaai.org

This compound as a Target for Monoclonal Antibodies and Vaccine Development

The presence of Lewis x on the surface of various cancer cells and pathogenic organisms like Schistosoma mansoni makes it an attractive target for therapeutic monoclonal antibodies (mAbs) and vaccine development. nih.govjmordoh.com.arnih.govnih.gov The interaction between Lex-positive cancer cells and the vascular endothelium is a potential target for preventing tumor cell metastasis. nih.gov Monoclonal antibodies that recognize Lex, such as FC-2.15 and MCS-1, have been investigated for their ability to inhibit the adhesion of breast cancer cells to endothelial cells and to induce complement-dependent cytotoxicity of cancer cells. jmordoh.com.arnih.gov

However, a significant challenge in developing Lex-based cancer vaccines is the potential for eliciting an autoimmune response against the Lex antigen, which is also found on normal cells. nih.govgrafiati.com To circumvent this, research is focused on identifying internal epitopes within polymeric Lex structures, such as dimeric Lewis X (DimLex), that are more specific to cancer cells. nih.govgrafiati.com The goal is to develop vaccines that are recognized by anti-DimLex mAbs but not by anti-Lex mAbs that cross-react with healthy tissues. nih.govgrafiati.com The synthesis of Lex analogues and their conjugation to carrier proteins like keyhole limpet hemocyanin (KLH) are key strategies in the development of such cancer vaccines. mdpi.comnih.gov

Analysis of Antibody-Lewis x Trisaccharide Epitope Recognition Specificity and Cross-Reactivity

The specificity of monoclonal antibodies targeting Lewis x is a critical factor in their diagnostic and therapeutic potential. Studies have revealed that different antibodies can recognize distinct features of the Lex epitope. nih.govnih.gov For instance, some antibodies, like mAb SH1, recognize an epitope localized to the non-reducing end of the Lex trisaccharide. nih.govnih.gov In contrast, other antibodies, such as SH2, 1G5F6, and 291-2G3-A, show a greater affinity for dimeric Lex (DimLex) conjugates, suggesting they recognize a larger epitope that extends beyond a single Lex unit. nih.govnih.gov

These "anti-polymeric Lex" mAbs often make contact with the acetamido group of the N-acetylglucosamine (GlcNAc) residue, indicating that their binding epitope extends further from the non-reducing end. nih.govnih.gov The conformation of the Lex structure when presented on a carrier molecule also influences antibody recognition. scholaris.ca For example, the anti-DimLex mAb SH2 appears to recognize a specific conformation of DimLex that is favored when it is part of a glycoconjugate. scholaris.ca Cross-reactivity is also a key consideration. The chimeric mAb ch88.2, for instance, recognizes both Lex and its isomer Lea, with molecular modeling suggesting distinct subsites for each trisaccharide. portlandpress.com

AntibodyTarget EpitopeKey Recognition Features
SH1Monomeric LexLocalized to the non-reducing end of the trisaccharide. nih.govnih.gov
SH2, 1G5F6, 291-2G3-ADimeric/Polymeric LexGreater affinity for DimLex; contacts all three sugar units and the GlcNAc acetamido group. nih.govnih.gov
F8A1.1Monomeric LexBinds to simple trisaccharide Lex structures and terminal Lex in polyLex structures. oup.com
Anti-CD15Polymeric LexBinds to glycans with multiple Lex determinants but not simple terminal Lex. oup.com
ch88.2Lex and LeaPredicted extended groove with adjoining subsites for each trisaccharide. portlandpress.com

Role of this compound in Host-Pathogen Interactions and Immune Evasion (e.g., Schistosomiasis, Helicobacter pylori)

The this compound plays a significant role in the interplay between hosts and certain pathogens, notably the helminth Schistosoma mansoni and the bacterium Helicobacter pylori. nih.govnih.gov These pathogens express Lex on their surface, a phenomenon often described as molecular mimicry, as this antigen is also present on host cells. nih.govresearchgate.net

In schistosomiasis, Lex is highly expressed on the surface of the parasite and its eggs. medchemexpress.comnih.gov This expression is thought to be a key strategy for immune evasion. nih.govresearchgate.net The Lex trisaccharide on schistosome eggs is a potent inducer of TH2 responses, which can down-regulate the more aggressive TH1 responses that would be detrimental to the parasite. frontiersin.org Oligomers of Lex expressed by S. mansoni seem to be particularly involved in evading the host immune response. nih.gov

In the case of Helicobacter pylori, the lipopolysaccharide (LPS) of certain strains contains the Lex trisaccharide. nih.gov This mimicry of a host antigen is proposed to be crucial for the bacterium's interaction with the gastric epithelium, potentially aiding in mucosal adhesion, immune evasion, and the induction of autoantibodies. nih.govnih.govmdpi.com The expression of Lex antigens by H. pylori is associated with a reduced immunogenicity of its LPS and may contribute to the chronic nature of the infection by dampening the host's inflammatory response. nih.govmdpi.com

This compound as a Stage-Specific Embryonic Antigen (SSEA-1/CD15)

Developmental Regulation and Expression Dynamics in Mammalian Systems (e.g., Neural Development)

The this compound, also known as Stage-Specific Embryonic Antigen-1 (SSEA-1) or CD15, is a crucial carbohydrate antigen whose expression is tightly regulated during mammalian development, particularly in the nervous system. oup.comoup.comoup.com In the developing mouse brain, the expression of Lex is both temporally and spatially controlled. oup.comoup.com Its levels peak during the early postnatal weeks, specifically between postnatal week 2 (P2w) and P4w. oup.comoup.com

Lex serves as a marker for neural stem and progenitor cells. oup.comnih.gov It is involved in fundamental processes such as cell-cell interactions and the regulation of neural stem cells, partly through the Notch signaling pathway. oup.comresearchgate.net The primary enzyme responsible for Lex biosynthesis in the nervous system is α1,3-fucosyltransferase 9 (Fut9). oup.comnih.gov In the developing brain, the major carrier protein for the Lex epitope is phosphacan/receptor protein tyrosine phosphatase β (RPTPβ), and the epitope is predominantly presented on O-mannose-linked glycans. oup.comoup.com The dynamic expression of Lex on various carrier proteins, including phosphacan, tenascin-C, and L1, changes from the embryonic to the postnatal period, highlighting its evolving role during neural development. nih.gov

Developmental StageExpression Level of Lex in BrainPrimary Carrier ProteinKey Biosynthetic Enzyme
EmbryonicPresent on neural progenitor cellsVaries (e.g., LRP1)Fut9
Postnatal (P1w-P4w)Strong signal, peaks at P2w-P4wPhosphacan/RPTPβFut9
AdultPresent in specific brain regions-Fut9

Involvement in Stem Cell Fate Determination and Differentiation Pathways (e.g., Notch Signaling)

The Lewis x (Lex) trisaccharide, also recognized as Stage-Specific Embryonic Antigen-1 (SSEA-1), is a crucial carbohydrate structure in the realm of developmental biology, particularly in the regulation of stem cell populations. oup.comfrontiersin.orgnih.gov It is prominently expressed on the surface of various stem cells, including murine embryonic, postnatal, and adult neural stem cells (NSCs), where it serves as a key surface marker for their undifferentiated state. nih.govscispace.com The expression of Lex is dynamically regulated during cellular differentiation, typically diminishing as stem cells commit to a specific lineage. nih.gov

Research has elucidated a significant mechanistic role for Lex-carrying N-glycans in maintaining the "stemness" of NSCs, primarily through the modulation of the Notch signaling pathway. nih.govresearchgate.net The Notch pathway is a highly conserved cell signaling system that is fundamental for regulating cell fate decisions during embryonic and adult development. nih.govwikipedia.org

A key finding is that Lex-containing glycans on the NSC surface are actively involved in promoting cell proliferation. nih.gov This is achieved by upregulating the expression of Musashi-1, an RNA-binding protein that is another established marker for NSCs. nih.gov Musashi-1 functions as a positive regulator of the Notch signaling pathway by binding to the mRNA of Numb, an inhibitor of Notch, and repressing its translation. nih.gov By suppressing Numb, Musashi-1 allows for the activation of the Notch pathway, which in turn sustains the proliferative, undifferentiated state of NSCs. nih.gov

Experimental evidence has demonstrated that a reduction in Lex expression on NSCs leads to a decrease in Musashi-1 mRNA levels and a subsequent decline in cell proliferation. nih.gov This was shown in studies where the knockdown of fucosyltransferase 9 (FUT9), the enzyme responsible for synthesizing the terminal Lex structure in the brain, resulted in diminished NSC proliferation. oup.comnih.gov Therefore, Lex is not merely a passive marker of an undifferentiated state but an active participant in the signaling cascade that governs stem cell maintenance and fate. nih.govresearchgate.net

Table 1: Role of Lewis x in Neural Stem Cell (NSC) Regulation via Notch Signaling

Component Function/Observation Reference
Lewis x (SSEA-1) Expressed on undifferentiated NSCs; functions as an activator of the Notch pathway. nih.govresearchgate.net
FUT9 Fucosyltransferase responsible for Lex synthesis in NSCs. oup.comnih.gov
Musashi-1 NSC marker and RNA-binding protein; its expression is upregulated by Lex. nih.gov
Numb Inhibitor of the Notch signaling pathway; its translation is repressed by Musashi-1. nih.gov
Notch Signaling Promotes NSC proliferation and maintenance of the undifferentiated state. nih.govnih.gov

| Effect of Lex reduction | Decreased Musashi-1 expression and reduced NSC proliferation. | nih.gov |

This compound in Disease Pathomechanisms (Excluding Clinical Manifestations)

Aberrant Expression of this compound in Malignancy and Cancer Progression

The this compound is a well-established oncodevelopmental antigen, meaning its expression is prominent during embryonic development, low or absent in normal adult tissues, and reappears in malignant transformations. frontiersin.orgcapes.gov.br This re-expression makes Lex a significant tumor-associated carbohydrate antigen (TACA). researchgate.netnih.gov Also known as CD15 or SSEA-1, Lex is found on the surface of various cancer cells, often attached to glycoproteins and glycolipids. oup.comnih.gov

In normal cells, the expression of Lex is tightly regulated. However, in cancer cells, this regulation is disrupted, leading to its accumulation. capes.gov.br For example, while normal colonic mucosa may express Lex on short-chain fucolipids, colon adenocarcinoma cells express the antigen on longer, more complex carbohydrate chains, often in di- or tri-fucosylated forms. capes.gov.br This aberrant glycosylation is a hallmark of cancer and contributes to the tumor phenotype.

The expression of Lex has been identified in a wide range of human cancers, serving as a marker for malignant transformation and differentiation status. These include:

Gastrointestinal Cancers: Overexpression has been noted in colon and pancreatic cancers. mdpi.comnih.gov In many cases, Lex is not expressed in the normal pancreas. nih.gov

Bladder Cancer: Lex is considered a marker of malignant transformation in transitional cell carcinoma of the bladder. nih.gov

Breast Cancer: Expression is observed and has prognostic significance, particularly in certain subtypes. nih.gov

Lung Cancer: Lex expression is higher in adenocarcinomas and squamous cell carcinomas compared to small cell carcinomas. frontiersin.org

Hepatocellular Carcinoma: The antigen is expressed in primary liver malignancies. nih.gov

Hematologic Malignancies: Acute myeloid leukemia (AML) cells have been shown to display high levels of Lex expression. nih.gov

The level of Lewis x expression often correlates directly with the aggressiveness of a tumor, including its stage, grade, and likelihood of metastasizing. This correlation underscores the role of Lex in the pathobiology of cancer progression. mdpi.com

Tumor Progression and Metastasis: The interaction between Lex expressed on cancer cells and selectin proteins (such as E-selectin) on endothelial cells is a critical step in the metastatic cascade. frontiersin.orgmdpi.com This adhesion allows cancer cells to roll along and attach to the blood vessel walls, facilitating their exit from the circulation (extravasation) to form secondary tumors. mdpi.com Increased expression of Lex and its sialylated counterpart, sialyl-Lewis x, in colon cancer patients has been correlated with metastasis and poor survival. mdpi.com

Prognostic Value: In several cancer types, Lex expression serves as a prognostic indicator.

In transitional cell carcinoma of the bladder , Lex expression is associated with a higher tumor stage, grade, and metastatic potential. nih.gov

In hepatocellular carcinoma , a correlation exists between Lex expression and histologic intrahepatic metastasis. nih.gov

In lung cancer , overexpression of Lex and sialyl-Lewis x is associated with a shorter survival time for patients. frontiersin.org

Table 2: Lewis x Expression and Correlation with Malignancy

Cancer Type Correlation of Lewis x Expression Reference
Colon Cancer Increased expression correlates with metastasis and poor survival. mdpi.com
Bladder Cancer Correlates with tumor stage, grade, and metastatic potential. nih.gov
Breast Cancer (Triple-Negative) Independent prognostic factor for poor survival and recurrence. nih.gov
Hepatocellular Carcinoma Correlates with histologic intrahepatic metastasis. nih.gov

| Lung Cancer | Overexpression is associated with shortened survival time. | frontiersin.org |

This compound Contributions to Inflammatory Processes

The this compound and its derivatives are key players in the molecular interactions that underpin inflammatory responses. scbt.comlgcstandards.com Inflammation often involves the recruitment of leukocytes (white blood cells) from the bloodstream to a site of tissue injury or infection. This process is mediated by a family of adhesion molecules called selectins, which are expressed on the surface of endothelial cells lining the blood vessels and on activated platelets. mdpi.comresearchgate.net

Lex, and more potently its sialylated form Sialyl-Lewis x (sLex), function as ligands for selectins. mdpi.comwikipedia.org The interaction between sLex on leukocytes and E-selectin or P-selectin on endothelial cells is a crucial initial step that slows the leukocytes and causes them to roll along the vessel wall, a prerequisite for their subsequent firm adhesion and migration into the tissue. mdpi.com

While sLex is the primary ligand, Lex itself can also interact with E-selectin. frontiersin.org The expression of Lex is found on various immune cells, including monocytes, neutrophils, and a subset of lymphocytes, positioning it to participate directly in inflammatory cell trafficking. researchgate.netmedchemexpress.com

Interestingly, soluble forms of the this compound can act as an anti-inflammatory agent. scbt.comlgcstandards.com By competitively binding to selectins, free Lex can block the binding sites that would otherwise be occupied by leukocytes. This competitive inhibition can prevent or reduce the adhesion of leukocytes to the endothelium, thereby dampening the inflammatory response. scbt.com This principle has been explored in the development of anti-inflammatory therapies. lu.se The glycan is also found on some pathogens, such as the parasite Schistosoma mansoni, where it is thought to modulate the host's immune response, often down-regulating protective inflammatory reactions. pnas.org

Advanced Synthesis Methodologies for Lewis X Trisaccharide and Its Analogues

Chemical Synthesis Strategies for Lewis x Trisaccharide Construction

Chemical synthesis offers the flexibility to create a wide array of structures, including unnatural analogues, through the controlled assembly of monosaccharide building blocks. The primary challenges lie in achieving high regio- and stereoselectivity during the formation of glycosidic bonds.

Sequential Glycosylation Approaches for Trisaccharide Assembly

The construction of the Lex trisaccharide is typically achieved through a stepwise or convergent assembly of its constituent monosaccharides: D-galactose (Gal), L-fucose (Fuc), and N-acetyl-D-glucosamine (GlcNAc). A common strategy involves the sequential glycosylation of a suitably protected GlcNAc acceptor. nih.gov This approach often begins with the regioselective glycosylation of the 4-hydroxyl group of the GlcNAc unit with a galactose donor to form a lactosamine derivative. nih.govacs.org The subsequent and final step is the fucosylation of the 3-hydroxyl group of the GlcNAc residue to yield the target Lex structure. nih.gov

Alternative strategies might involve different sequences of glycosylation or the use of pre-assembled disaccharide building blocks. For instance, the total synthesis of the tumor-associated Lex family of glycosphingolipids has been accomplished using a two-stage activation approach with key disaccharide intermediates. frontiersin.org The choice of strategy is heavily dependent on the protecting groups employed on the monosaccharide donors and acceptors, which dictate the reactivity and accessibility of specific hydroxyl groups for glycosylation. nih.gov

Development of Stereoselective and Regioselective Glycosylations

Achieving precise control over the connectivity (regioselectivity) and the three-dimensional orientation (stereoselectivity) of the glycosidic linkages is the most critical challenge in oligosaccharide synthesis. The Lex structure contains a β-(1→4) linkage between galactose and GlcNAc and an α-(1→3) linkage between fucose and GlcNAc.

The development of these specific linkages relies heavily on the strategic use of protecting groups on the glycosyl donors and acceptors. rsc.org For example, in the synthesis of a Lex trisaccharide, a key step can be the regioselective galactosylation of a diol acceptor like p-methoxyphenyl 6-O-benzyl-2-deoxy-2-tetrachlorophthalimido-β-d-glucopyranoside, which yields the desired lactosamine derivative with high selectivity for the 4-OH position. capes.gov.br

The stereochemical outcome is often directed by the protecting group at the C2 position of the glycosyl donor. Donors with a "participating" group at C2 (e.g., an acetyl group) typically yield 1,2-trans glycosides, while those with a "non-participating" group (e.g., a benzyl (B1604629) ether) can lead to 1,2-cis glycosides. rsc.org Research has shown that fucosylation outcomes are highly dependent on the donor used; a benzyl-protected fucose donor can result in a highly stereoselective but poorly regioselective reaction, while an acetyl-protected donor may offer high regioselectivity but poor stereoselectivity (yielding a mix of α and β anomers). capes.gov.br Overcoming these challenges often requires careful optimization of reaction conditions, including the choice of promoter (e.g., TMSOTf, AgOTf) and solvent. acs.orgthieme-connect.com

Synthesis of this compound Analogues with Targeted Structural Modifications (e.g., Fucose or GlcNAc Substitutions)

The synthesis of structural analogues of Lex is a powerful tool for probing the specific molecular interactions between the trisaccharide and its binding partners, such as selectin proteins. Chemical synthesis allows for the targeted replacement of each of the three sugar units.

Several studies have focused on creating analogues by replacing the N-acetylglucosamine (GlcNAc) and fucose (Fuc) residues. nih.govnih.gov For example, analogues have been synthesized where GlcNAc is replaced by glucose (Glc), or where both GlcNAc and fucose are replaced by glucose and rhamnose, respectively. nih.govnih.gov These syntheses often rely on disaccharide acceptors like lactoside or 2-azido lactoside derivatives, which are then subjected to fucosylation or rhamnosylation. nih.gov Other modifications include alterations at the galactose residue, such as replacing the 4"-hydroxyl group with methoxy, chloro, or fluoro substituents to investigate the role of this specific hydrogen bond donor in biological recognition events. grafiati.com

Analogue DescriptionStructural ModificationReference
GlcNAc replaced by Glucoseα-L-Fucp-(1→3)-[β-D-Galp-(1→4)]-D-Glcp nih.gov
GlcNAc and Fucose replacedα-L-Rhap-(1→3)-[β-D-Galp-(1→4)]-D-Glcp nih.govnih.gov
Fucose replaced by Rhamnoseα-L-Rhap-(1→3)-[β-D-Galp-(1→4)]-D-GlcNAcp nih.gov
Galactose 4"-OH modified to Methoxyβ-D-Galp(4-OMe)-(1→4)-[α-L-Fucp-(1→3)]-D-GlcNAcp grafiati.com
Galactose 4"-OH modified to Chloroβ-D-Galp(4-Cl)-(1→4)-[α-L-Fucp-(1→3)]-D-GlcNAcp grafiati.com
Galactose 4"-OH modified to Fluoroβ-D-Galp(4-F)-(1→4)-[α-L-Fucp-(1→3)]-D-GlcNAcp grafiati.com

Chemical Synthesis of Sialylated Lewis x (sLeX) Tetrasaccharide and Related Derivatives

Sialyl Lewis x (sLex) is a tetrasaccharide (Neu5Ac-α-(2→3)-Gal-β-(1→4)-[Fuc-α-(1→3)]-GlcNAc) that acts as a critical ligand for the selectin family of adhesion molecules. explorationpub.comnih.gov Its chemical synthesis is considerably more complex than that of Lex due to the presence of the fourth sugar, N-acetylneuraminic acid (sialic acid), linked via a challenging α-(2→3) bond.

Reported chemical syntheses of sLex can be categorized into several strategies based on the order of assembly of the monosaccharide or disaccharide blocks. explorationpub.comexplorationpub.com A highly efficient approach involves the late-stage, regioselective sialylation of a protected Lex trisaccharide. acs.org In one such synthesis, a protected Lex trisaccharide containing three free hydroxyl groups on the galactose residue was selectively sialylated at the 3-OH position using a sialyl donor, achieving the desired sLex derivative in high yield (81%). tandfonline.com The stereoselective formation of the α-sialoside linkage is a significant hurdle, often requiring specialized sialyl donors and carefully controlled reaction conditions. rsc.org

Enzymatic and Chemoenzymatic Synthesis of this compound

Enzymatic and chemoenzymatic methods provide powerful alternatives to purely chemical synthesis, often overcoming issues of regio- and stereoselectivity by harnessing the inherent specificity of biological catalysts. explorationpub.com

Utilizing Glycosyltransferases for Efficient this compound Synthesis

Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds with exceptional precision, transferring a sugar moiety from an activated nucleotide-sugar donor to an acceptor molecule. nih.gov This high degree of specificity eliminates the need for complex protecting group manipulations common in chemical synthesis. explorationpub.com

A chemoenzymatic approach typically involves the chemical synthesis of a core acceptor substrate, such as N-acetyllactosamine (LacNAc), which is then elaborated using one or more glycosyltransferases. pnas.org For the synthesis of Lex, an α-1,3-fucosyltransferase is used to transfer fucose from its activated donor, guanosine (B1672433) diphosphate-fucose (GDP-Fuc), to the 3-OH position of the GlcNAc residue of LacNAc. nih.govpnas.org Researchers have utilized robust enzymes, such as α-(1→3)-fucosyltransferase from Helicobacter pylori, for the preparative-scale synthesis of Lex and its derivatives. nih.govpnas.org

This strategy can be extended to the synthesis of the more complex sLex. A powerful demonstration of this method involved the synthesis of an allyl lactoside via chemical means, followed by a two-step enzymatic process. nih.gov First, an α-2,3-sialyltransferase catalyzed the addition of sialic acid from CMP-sialic acid. The resulting trisaccharide was then used as a substrate for a fucosyltransferase, which added fucose from GDP-fucose to yield the final sLex tetrasaccharide. nih.govnih.gov This combination of chemical and enzymatic steps simplifies the preparation of complex oligosaccharides by leveraging the strengths of both methodologies. frontiersin.org

Compound Names

Abbreviation / Common NameFull Chemical Name
Lewis x (Lex)β-D-Galactopyranosyl-(1→4)-[α-L-fucopyranosyl-(1→3)]-N-acetyl-D-glucosamine
Sialyl Lewis x (sLex)N-acetylneuraminic acid-α-(2→3)-β-D-galactopyranosyl-(1→4)-[α-L-fucopyranosyl-(1→3)]-N-acetyl-D-glucosamine
GlcNAcN-acetyl-D-glucosamine
GalD-Galactose
FucL-Fucose
GlcD-Glucose
RhaL-Rhamnose
Neu5Ac / Sialic AcidN-acetylneuraminic acid
N-acetyllactosamine (LacNAc)β-D-Galactopyranosyl-(1→4)-N-acetyl-D-glucosamine
GDP-FucoseGuanosine diphosphate-fucose
CMP-Sialic AcidCytidine monophosphate-sialic acid
TMSOTfTrimethylsilyl trifluoromethanesulfonate
AgOTfSilver trifluoromethanesulfonate

Chemoenzymatic Production of Nucleotide Sugar Donors (e.g., GDP-Fucose)

The synthesis of the Lewis x (Lex) trisaccharide and its analogues via enzymatic methods is critically dependent on the availability of the activated fucose donor, guanosine diphosphate (B83284) fucose (GDP-fucose). wikipedia.org Chemoenzymatic strategies have emerged as highly efficient and cost-effective methods for producing GDP-fucose and its derivatives on a preparative scale. nih.gov These approaches combine chemical synthesis of starting materials with the specificity and efficiency of enzymatic catalysis.

A prominent and robust chemoenzymatic method utilizes the bifunctional enzyme L-fucokinase/GDP-fucose pyrophosphorylase (FKP), originally isolated from Bacteroides fragilis 9343. nih.govpnas.org This single enzyme catalyzes a two-step process in the salvage pathway of GDP-fucose production. pnas.orgnih.gov First, the L-fucokinase domain of FKP phosphorylates L-fucose at the anomeric position to generate fucose-1-phosphate (Fuc-1-P), using adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor. nih.govresearchgate.net Subsequently, the GDP-fucose pyrophosphorylase domain of the same enzyme catalyzes the reaction between Fuc-1-P and guanosine triphosphate (GTP) to yield GDP-fucose and pyrophosphate. nih.govworktribe.com

This method has been successfully applied to produce not only the natural GDP-fucose but also a diverse array of GDP-fucose analogues. pnas.org Researchers have demonstrated that recombinant FKP expressed in Escherichia coli exhibits a relaxed substrate specificity, particularly tolerating unnatural substituents at the C-5 position of the fucose moiety. pnas.org This promiscuity allows for the synthesis of GDP-fucose derivatives bearing various functional groups, which are invaluable for creating diverse Lex libraries. nih.govpnas.org

An alternative chemoenzymatic pathway for GDP-fucose generation starts from mannose-1-phosphate (Man-1-P). nih.gov This multi-enzyme system involves three distinct enzymes:

GDP-mannose pyrophosphorylase: Converts Man-1-P to GDP-mannose. nih.gov

GDP-mannose 4,6-dehydrase (GMD): Dehydrates GDP-mannose. nih.gov

GDP-keto-6-deoxymannose 3,5-epimerase/4-reductase (GMER): Performs epimerization and reduction to yield the final GDP-fucose product. nih.gov

These chemoenzymatic systems can be coupled with cofactor recycling mechanisms, such as using pyruvate (B1213749) kinase, to regenerate the required nucleotide triphosphates (e.g., ATP, GTP), further enhancing the cost-effectiveness and yield of GDP-fucose production for large-scale applications. nih.govresearchgate.net

Table 1: Key Enzymes in Chemoenzymatic GDP-Fucose Synthesis

Enzyme Source Organism Substrate(s) Product(s) Pathway Citation(s)
L-fucokinase/GDP-fucose pyrophosphorylase (FKP) Bacteroides fragilis L-fucose, ATP, GTP GDP-fucose, ADP, PPi Salvage Pathway pnas.org, nih.gov
GDP-mannose pyrophosphorylase - Mannose-1-phosphate, GTP GDP-mannose, PPi De Novo-like Pathway nih.gov
GDP-mannose 4,6-dehydrase (GMD) - GDP-mannose GDP-4-keto-6-deoxymannose De Novo-like Pathway nih.gov

Enzymatic Approaches for this compound Glycan Library Generation

Enzymatic synthesis provides a powerful platform for generating libraries of Lex trisaccharide glycans with high regio- and stereospecificity, avoiding the complex protection and deprotection steps inherent in chemical synthesis. tandfonline.com The generation of Lex libraries relies heavily on the use of fucosyltransferases, enzymes that catalyze the transfer of fucose from a GDP-fucose donor to an acceptor molecule. pnas.org

A highly successful strategy involves a one-pot, two-enzyme system that couples the synthesis of the GDP-fucose donor with the final glycosylation step. pnas.org This approach combines the activity of the aforementioned promiscuous L-fucokinase/GDP-fucose pyrophosphorylase (FKP) from Bacteroides fragilis with a similarly promiscuous α-(1→3)-fucosyltransferase from Helicobacter pylori. nih.govpnas.org The process begins with a variety of chemically synthesized fucose analogues, often modified at the C-5 position. pnas.org The FKP enzyme first converts these analogues into their corresponding activated GDP-fucose donors in situ. nih.gov

Subsequently, the H. pylori α-(1→3)-fucosyltransferase (HpFucT) transfers the modified fucose moiety to an acceptor substrate, typically N-acetyllactosamine (LacNAc) or a derivative thereof. pnas.orgresearchgate.net This fucosyltransferase has demonstrated broad substrate tolerance for GDP-fucose analogues, efficiently creating the α-(1→3) linkage required for the Lex structure. pnas.org By using a panel of different fucose analogues, a corresponding library of Lex trisaccharide derivatives can be prepared. nih.govpnas.org For example, researchers have synthesized a series of Lex derivatives bearing functionalities such as elongated hydrocarbon groups, hydroxyl groups, and methoxyl groups at the fucose C-5 position. pnas.org These unnatural glycans serve as valuable tools for probing the molecular interactions between Lex and its binding partners. pnas.org

Table 2: Examples of C-5 Fucose Analogues Used for Enzymatic Lex Library Synthesis

Fucose Analogue (C-5 Substituent) Acceptor Substrate Key Enzymes Resulting Lex Derivative Citation(s)
Ethyl Azidoethyl-LacNAc FKP, HpFucT 5-Ethyl-fucosyl Lex pnas.org
Propyl Azidoethyl-LacNAc FKP, HpFucT 5-Propyl-fucosyl Lex pnas.org
Hydroxymethyl Azidoethyl-LacNAc FKP, HpFucT 5-Hydroxymethyl-fucosyl Lex pnas.org
Methoxymethyl Azidoethyl-LacNAc FKP, HpFucT 5-Methoxymethyl-fucosyl Lex pnas.org

Combinatorial Biosynthesis Strategies for this compound Diversity

Combinatorial biosynthesis leverages the modular nature of enzymatic synthesis to rapidly generate extensive libraries of complex carbohydrates, such as Lex analogues. This strategy involves the systematic combination of different building blocks (sugar donors and acceptors) and biocatalysts (enzymes) in a multi-reaction sequence, often performed in a one-pot setup. researchgate.netresearchgate.net

The generation of Lex diversity is an ideal application for this approach. The core principle involves combining a library of acceptor substrates with a library of activated sugar donors, catalyzed by one or more glycosyltransferases. For Lex synthesis, this translates to three key modules that can be varied:

The Acceptor Substrate: While N-acetyllactosamine (LacNAc) is the canonical acceptor, a library of modified LacNAc analogues can be used. researchgate.net For instance, a library of thirty different LacNAc acceptors was used in one study to explore the impact of fluorination on the resulting Lex structure. researchgate.net

The Fucose Donor: As described previously, chemoenzymatic synthesis allows for the creation of a wide array of GDP-fucose analogues with modifications at various positions, most commonly C-5. pnas.org

The Catalytic Enzyme: The use of promiscuous glycosyltransferases, such as the H. pylori α-(1→3)-fucosyltransferase, is central to the strategy, as they can accommodate the structural variations in both the donor and acceptor modules. pnas.org

A powerful demonstration of this strategy was the creation of a 150-member library of site-specifically fluorinated Lewis x analogues ('glycofluoroforms'). researchgate.net This was achieved through a one-pot, two-step glycosylation where a library of thirty LacNAc acceptors was first galactosylated and then fucosylated using five different GDP-fucose donors generated in situ. researchgate.net This combinatorial approach, mixing and matching various acceptor and donor substrates, provides an exponential increase in the number of unique structures that can be synthesized, enabling high-throughput screening and detailed structure-activity relationship studies for Lex-mediated biological processes. pnas.org

Advanced Analytical Techniques in Lewis X Trisaccharide Research

Chromatographic Methods for Lewis x Trisaccharide Purification and Characterization (e.g., Reversed-Phase HPLC)

Chromatographic techniques are fundamental to the isolation and analysis of Lex and its derivatives. High-Performance Liquid Chromatography (HPLC) is a cornerstone of this analytical arsenal, with various modes being employed depending on the specific research goal.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful tool for the purification and analysis of Lex. hplc.eu While native glycans are highly polar and thus have little retention on traditional reversed-phase columns, derivatization can overcome this limitation. researchgate.net More commonly, RP-HPLC is used to purify protected intermediates during the chemical synthesis of Lex analogues. nih.gov This allows for the separation of closely related structures, ensuring the purity of the final compound. hplc.eu The use of wide-pore reversed-phase columns is often preferred for larger glycoconjugates to allow for better interaction between the analyte and the stationary phase. hplc.eu

Another HPLC-based method, High-Performance Anion-Exchange Chromatography (HPAEC), is also utilized for the analysis of products from enzymatic reactions involving Lex. oup.com Additionally, Porous Graphitic Carbon (PGC) chromatography has demonstrated exceptional selectivity for glycan isomers, making it a valuable tool for separating complex mixtures of glycans that may include Lex. acs.org

Table 1: Chromatographic Methods in Lewis x Research

Technique Application Key Features
Reversed-Phase HPLC (RP-HPLC) Purification of protected synthetic intermediates of Lex analogues. nih.gov Analysis of derivatized glycans. researchgate.net Separates molecules based on hydrophobicity. hplc.eu Effective for less polar, protected saccharides. nih.gov
High-Performance Anion-Exchange Chromatography (HPAEC) Analysis of products from enzymatic reactions. oup.com Separates based on charge; useful for acidic or charged glycans.

| Porous Graphitic Carbon (PGC) Chromatography | High-resolution separation of glycan isomers. acs.org | Unique selectivity for isomers based on shape and polarity. acs.org |

Mass Spectrometry (MS) for Structural Confirmation and Glycan Profiling of this compound

Mass spectrometry (MS) is an indispensable technique for the structural elucidation of the Lex trisaccharide. It provides precise molecular weight information and, through tandem MS (MS/MS or MSn) experiments, detailed structural insights by analyzing fragmentation patterns. explorationpub.comnih.gov

Different ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are employed to generate gas-phase ions of Lex and its conjugates for MS analysis. acs.orgnih.gov For instance, Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-TOF MS) has been used to monitor the enzymatic synthesis of Lex on gold nanoparticles. nih.gov

A significant challenge in glycan analysis is the existence of isomers, which have the same mass but different structures. MS/MS is crucial for distinguishing between isomers like Lewis x and Lewis a. nih.gov The fragmentation patterns, including specific cross-ring cleavages, provide a fingerprint that allows for the unambiguous identification of the glycan structure and its linkages. nih.gov Permethylation is a common derivatization technique used to improve the sensitivity and reproducibility of MS analysis of glycans. explorationpub.comexplorationpub.com

Table 2: Key Mass Spectrometry Findings for Lewis x

MS Technique Sample Type Key Finding Reference
LDI-TOF MS/MS Enzymatic reaction on gold nanoparticles Enabled direct monitoring of Lex synthesis and structural confirmation of the product. nih.gov
ESI-MSn Permethylated glycans Differentiated Lex from its isomers through specific fragmentation patterns. nih.gov

| CID-MS/MS | N- and O-glycans | Identified characteristic fragment ions for sialyl Lewis x, a related structure. | explorationpub.comexplorationpub.com |

Biophysical Techniques for Ligand-Binding and Interaction Studies (e.g., Surface Plasmon Resonance (SPR) for Cellular Adhesion)

Understanding the interactions of Lex with its binding partners, such as proteins (lectins), is key to deciphering its biological function. Biophysical techniques provide quantitative data on these interactions. Surface Plasmon Resonance (SPR) is a widely used method to study the binding kinetics and affinity of Lex-mediated interactions in real-time. sciengine.comresearchgate.net

In a typical SPR experiment, a ligand (e.g., a protein) is immobilized on a sensor chip, and a solution containing the analyte (e.g., Lex or a Lex-bearing glycoconjugate) is flowed over the surface. nih.gov The binding event is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte. pnas.org This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.gov

SPR has been instrumental in demonstrating the specific binding of the Helicobacter pylori adhesin SabA to both sialyl-Lewis x and, with lower affinity, to Lewis x. nih.gov It has also been used to explore the homotypic (Lex-Lex) interactions that are thought to be important in calcium-dependent cell-cell adhesion. sciengine.comresearchgate.net

Table 3: SPR Studies of Lewis x Interactions

Interacting Molecules Purpose of Study Finding
SabA Adhesin and Lewis x To determine binding specificity and affinity. SabA binds to Lex with a KD of 50.4 ± 8.2 μM. nih.gov

| Lewis x and Lewis x | To investigate homotypic interactions in cellular adhesion. | Demonstrated Ca2+-dependent self-recognition. sciengine.comresearchgate.netpnas.org |

Immunological Assays for this compound Quantification and Antibody Binding (e.g., ELISA)

Immunological assays are crucial for detecting and quantifying the Lex antigen in various biological samples and for characterizing the specificity of anti-Lex antibodies. The Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile and commonly used platform for these purposes. nih.govoup.com

In a competitive ELISA, for example, the binding of an anti-Lex monoclonal antibody to a Lex-coated plate is measured in the presence of varying concentrations of a test inhibitor (such as a Lex analogue). uoguelph.ca The ability of the analogue to inhibit the antibody-antigen interaction provides a measure of its relative binding affinity. uoguelph.ca ELISAs are also used to determine the isotype of monoclonal antibodies and to screen for their binding to a panel of different antigens to assess their specificity. oup.com Furthermore, ELISAs have been employed to phenotype the expression of Lewis antigens in biological samples like saliva. nih.gov

Table 4: Applications of ELISA in Lewis x Research

ELISA Format Application Sample Finding
Competitive Inhibition ELISA Analyzing the binding of Lex analogues to anti-Lex antibodies. uoguelph.ca Determined the inhibitory concentration (IC50) of various synthetic analogues.
Direct ELISA Characterizing the specificity of a novel anti-Lex monoclonal antibody (F8A1.1). oup.com The antibody specifically recognizes the Lex epitope. oup.com

| Phenotyping ELISA | Detecting the presence of Lewis antigens in saliva. nih.gov | Identified the Lewis antigen profile of different individuals. nih.gov |

Molecular and Cellular Biological Techniques for Functional Elucidation (e.g., RT-PCR for gene expression analysis)

To understand the functional roles of Lex, it is essential to study the genes and enzymes responsible for its synthesis. The expression of Lex is controlled by a family of enzymes called fucosyltransferases (FUTs), which catalyze the final step in its biosynthesis. ahajournals.orgnih.gov

Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) is a powerful technique used to measure the messenger RNA (mRNA) levels of specific FUT genes. ahajournals.orgnih.govnih.govoup.com By quantifying the amount of mRNA, researchers can infer the level of gene expression and correlate it with the expression of the Lex antigen on the cell surface.

For example, studies have used qRT-PCR to show that the expression of FUT4 and FUT9 is critical for Lex synthesis in various cell types, including human mesenchymal stem cells and brain cells. nih.govoup.com It has also been used to demonstrate that the downregulation of FUT4 and FUT7 gene expression in macrophages, as they transform into foam cells, leads to a reduced expression of Lex and sialyl Lex on the cell surface. ahajournals.org This suggests a potential role for Lex in the adhesive properties of these cells in the context of atherosclerosis. ahajournals.org

Table 5: Gene Expression Analysis of Fucosyltransferases for Lewis x Synthesis

Gene(s) Analyzed Cell/Tissue Type Technique Key Finding
FUT4, FUT9 Mouse Brain Real-time RT-PCR Fut9 transcript is predominant over Fut4 and is the major determinant of Lex expression. oup.com
FUT3, -4, -5, -6, -7, -9 Human Mesenchymal Stem Cells Quantitative RT-PCR Native cells express very low levels of α(1,3)-FUTs, explaining the absence of Lex. nih.gov
FUT-TIV, Fuc-TVII Human Monocyte-Derived Macrophages Quantitative RT-PCR Expression of these FUTs is reduced as macrophages become foam cells, correlating with decreased Lex/sialyl Lex expression. ahajournals.org

| FUT4, FUT9 | Colorectal Cancer Cells | CRISPR-dCas9-VPR and qRT-PCR | Activation of FUT4 or FUT9 gene expression leads to the neo-expression of functional Lex antigen. ru.nl |

Q & A

Q. What are the common synthetic strategies for Lewis x trisaccharide and its analogues, and how do they differ in efficiency?

  • Methodological Answer : Three primary synthetic strategies are employed:
  • Strategy 1 : Sequential galactosylation followed by fucosylation of a glucosamine acceptor. This method prioritizes regioselectivity, often achieving yields of 60–75% for key intermediates .
  • Strategy 2 : Reverse-order fucosylation followed by galactosylation, which minimizes steric hindrance during glycosylation but requires rigorous protecting group management .
  • Strategy 3 : Fucosylation of lactosamine derivatives derived from lactose, ideal for generating branched structures but limited by substrate availability .
    Table 1 : Comparison of Synthetic Strategies
StrategyKey StepsYield RangeKey Challenges
1Gal → Fuc60–75%Protecting group compatibility
2Fuc → Gal50–65%Steric effects during galactosylation
3Lactose-based40–55%Substrate derivatization

Q. How is the this compound structurally characterized in research settings?

  • Methodological Answer : Structural characterization relies on:
  • NMR Spectroscopy : ¹H and ¹³C NMR identify glycosidic linkages and anomeric configurations. For Lex-OMe analogues, key signals include δ 5.2–5.4 ppm (α-fucose) and δ 4.5–4.7 ppm (β-galactose) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weights (e.g., C₅₅H₇₇FNO₂₁: m/z 1106.4956) and purity .
  • Competitive ELISA : Validates antigenic activity using monoclonal antibodies (e.g., SH1/SH2) and Lex-BSA glycoconjugates .

Advanced Research Questions

Q. How can researchers resolve contradictions in binding affinity data for this compound analogues?

  • Methodological Answer : Contradictions often arise from competing enthalpic (H-bonding) and entropic (solvent displacement) contributions. To address this:
  • Competitive ELISA with Modified Analogues : Test analogues with strategic substitutions (e.g., 4”-deoxy or 4”-halogenated galactose) to isolate key binding residues. For example, 4”-glucose-substituted Lex loses SH1 binding entirely, highlighting galactose O-4 as critical .
  • Molecular Dynamics (MD) Simulations : Compare analogue conformations to natural Lex. Stacked conformations in analogues may mimic natural epitopes but lack key polar interactions .
    Table 2 : Binding Affinity Trends in Analogues
AnalogueModificationSH1 mAb BindingKey Interaction Loss
Lex-OMe1NativeHighN/A
24”-GlcNoneGal O-4 H-bonding
34”-FPartialSolvent displacement

Q. What methodologies are used to determine the conformational behavior of this compound?

  • Methodological Answer : Conformational analysis combines:
  • NMR Nuclear Overhauser Effect (NOE) : Identifies inter-residue distances (e.g., 3.8 Å between fucose H-1 and galactose H-4 in stacked conformers) .
  • Molecular Dynamics (MD) Simulations : Simulate glycosidic torsion angles (Φ/Ψ) in vacuo or solvent models. Lex adopts a rigid "stacked" conformation, similar to Lea trisaccharide, explaining cross-reactivity with ELAM-1 .
  • Circular Dichroism (CD) : Detects secondary structural changes in glycoconjugates, though limited by low chromophore activity in carbohydrates.

Q. How can epitope mapping of this compound inform therapeutic vaccine design?

  • Methodological Answer : Epitope mapping involves:
  • Monoclonal Antibody Screening : Use panels like SH1 (binds terminal Lex) and SH2 (binds internal dimLex/trimLex epitopes) to identify immunodominant regions .
  • Structural Mimicry : Design analogues (e.g., 4”-modified Lex) that retain SH2-binding internal epitopes but avoid SH1-reactive terminal motifs, reducing autoimmune risks .
  • In Vivo Immunogenicity Testing : Compare analogue-induced antibody titers against tumor-associated antigens (e.g., dimLex) in murine models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.